3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
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Overview
Description
3-Amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a complex organic compound belonging to the pyrazolo[4,3-c]pyridazine class This compound features a pyrazole ring fused to a pyridazine ring, with an amino group at the 3-position and a 4-chlorophenyl group at the 5-position
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to interact with various biological targets, includingacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, it was reported that a reduction in AchE activity can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound may affect various biochemical pathways. For example, similar compounds have been reported to have antioxidant activity, which suggests they may interact with pathways involving reactive oxygen species (ROS) . Overexpression of ROS has been linked to disease development, such as the formation of nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the chlorophenyl group. Common synthetic routes include:
Condensation Reactions: : These reactions often involve the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.
Cyclization: : The final step often involves cyclization reactions to form the pyridazine ring, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce nitro groups or other oxidized functionalities.
Substitution: : Substitution reactions can involve the replacement of the chlorine atom on the phenyl ring with other functional groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Nucleophiles such as amines, alcohols, or halides
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes, ketones
Reduction: : Amines, alcohols
Substitution: : Amino-substituted phenyl compounds, alkyl-substituted phenyl compounds
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine
In medicine, this compound has shown potential as a therapeutic agent. Its biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, make it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with improved performance and functionality.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(4-chlorophenyl)pyrazole
5-Amino-3-(4-chlorophenyl)pyrazole
3-Amino-5-(4-bromophenyl)pyrazole
Uniqueness
3-Amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one stands out due to its unique structural features, including the fused pyrazole and pyridazine rings. This structural complexity can lead to distinct biological and chemical properties compared to similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-6-1-3-7(4-2-6)17-9(18)5-8-10(16-17)11(13)15-14-8/h1-5,14H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWARDVGLRWIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C3C(=N2)C(=NN3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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